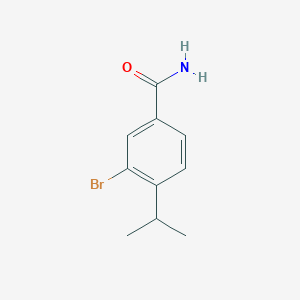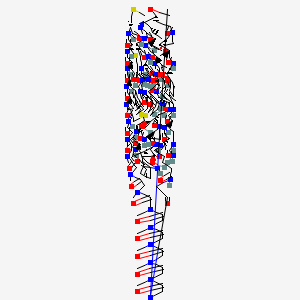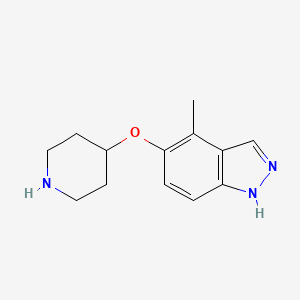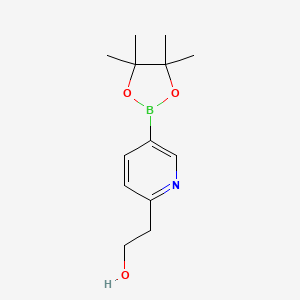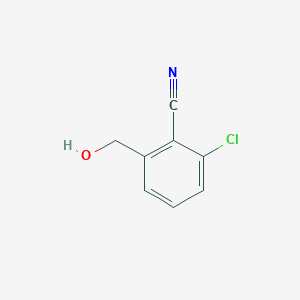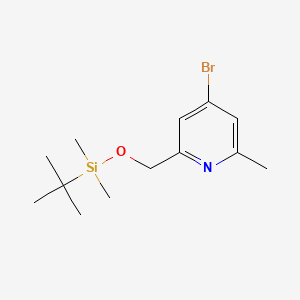
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom at the 4-position, a tert-butyldimethylsilyloxy group at the 2-position, and a methyl group at the 6-position of the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-hydroxymethyl-6-methylpyridine and tert-butyldimethylsilyl chloride.
Protection of Hydroxyl Group: The hydroxyl group of 4-bromo-2-hydroxymethyl-6-methylpyridine is protected by reacting it with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole or triethylamine, to form the tert-butyldimethylsilyloxy derivative.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Deprotection: The tert-butyldimethylsilyloxy group can be removed under acidic or basic conditions to regenerate the hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and organometallic reagents. Conditions may involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions.
Deprotection: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., tetrabutylammonium fluoride) can be used for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while deprotection reactions can regenerate the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridine has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used in the study of biological processes and pathways, particularly those involving pyridine derivatives.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and nucleic acids, to exert its effects. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and solubility, while the bromine atom can participate in halogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine: Similar in structure but lacks the methyl group at the 6-position.
4-Bromo-2-tert-butylaniline: Contains a tert-butyl group instead of the tert-butyldimethylsilyloxy group.
Uniqueness
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridine is unique due to the presence of both the tert-butyldimethylsilyloxy group and the methyl group on the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis and scientific research.
Eigenschaften
Molekularformel |
C13H22BrNOSi |
|---|---|
Molekulargewicht |
316.31 g/mol |
IUPAC-Name |
(4-bromo-6-methylpyridin-2-yl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H22BrNOSi/c1-10-7-11(14)8-12(15-10)9-16-17(5,6)13(2,3)4/h7-8H,9H2,1-6H3 |
InChI-Schlüssel |
OVVCFPXMSCHKKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)CO[Si](C)(C)C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13924443.png)
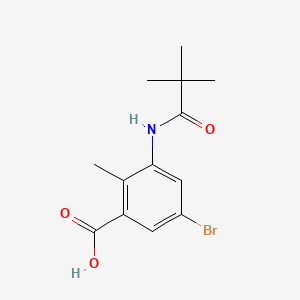
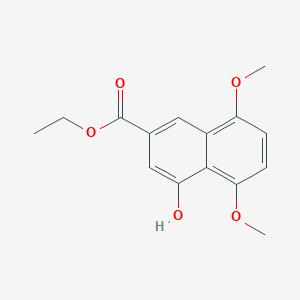
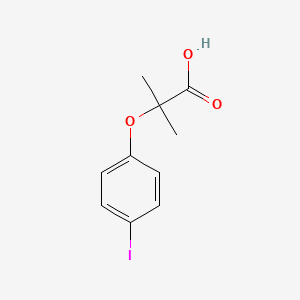
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)
![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)


